molecular formula C20H26O9 B12378348 7-O-Methylaloesinol

7-O-Methylaloesinol

Cat. No.: B12378348
M. Wt: 410.4 g/mol
InChI Key: RNWHJIWNYIOZFG-BEDFBCNSSA-N
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Description

7-O-Methylaloesinol is a C-glycosyl chromone compound isolated from the leaf exudate of Aloe capensis. It is identified as 8-C-β-D-glucopyranosyl β-2-[2-®-hydroxypropyl]-7-methoxy-5-methyl-4H-1-benzopyran-4-one . This compound has garnered interest due to its potential therapeutic properties and its role in various biological processes.

Preparation Methods

7-O-Methylaloesinol can be isolated from the leaf exudate of Aloe capensis through a series of extraction and chromatographic techniques. The dried leaf exudate is dissolved in water and extracted with ethyl acetate. The aqueous layer is further extracted with water-saturated n-butanol. The butanol layer is then concentrated and subjected to column chromatography on silica gel using chloroform/methanol as the eluent .

Chemical Reactions Analysis

7-O-Methylaloesinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 7-O-Methylaloesinol involves the inhibition of NF-κB transcriptional activity. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting this pathway, this compound can potentially reduce inflammation and inhibit cancer cell proliferation .

Comparison with Similar Compounds

7-O-Methylaloesinol is unique due to its specific glycosylation pattern and chromone structure. Similar compounds include other C-glycosyl chromones like aloesin and neoaloesin A, which are also isolated from Aloe species . These compounds share similar biological activities but differ in their specific molecular structures and glycosylation patterns.

Properties

Molecular Formula

C20H26O9

Molecular Weight

410.4 g/mol

IUPAC Name

2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C20H26O9/c1-8-4-12(27-3)15(20-18(26)17(25)16(24)13(7-21)29-20)19-14(8)11(23)6-10(28-19)5-9(2)22/h4,6,9,13,16-18,20-22,24-26H,5,7H2,1-3H3/t9-,13-,16-,17+,18-,20+/m1/s1

InChI Key

RNWHJIWNYIOZFG-BEDFBCNSSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)O)OC

Origin of Product

United States

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